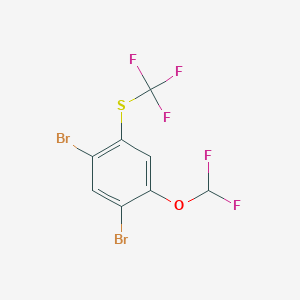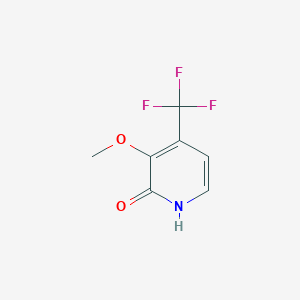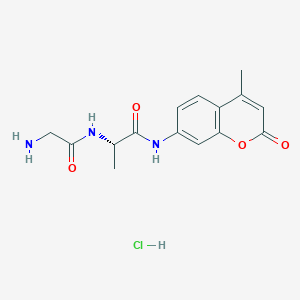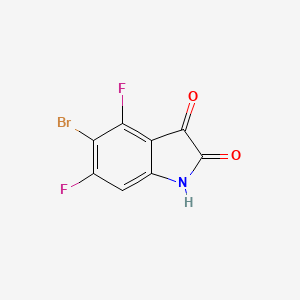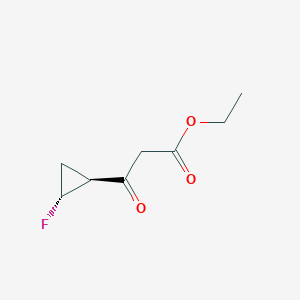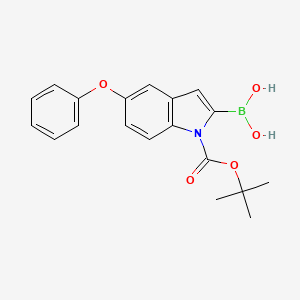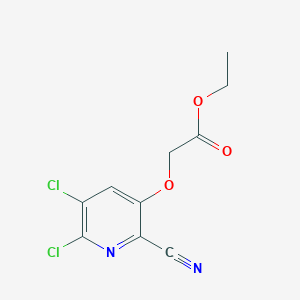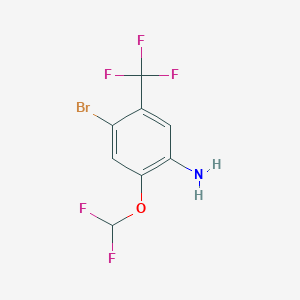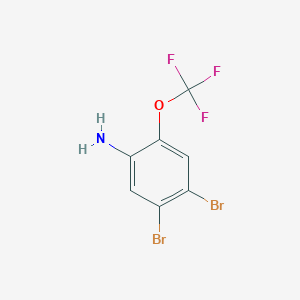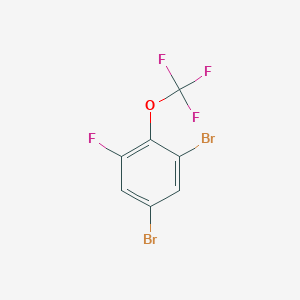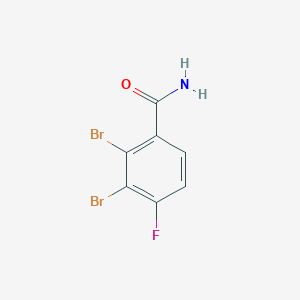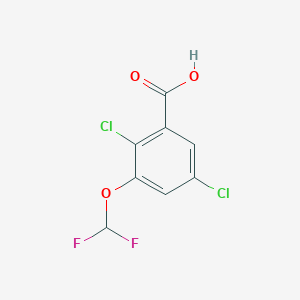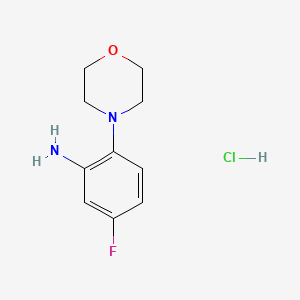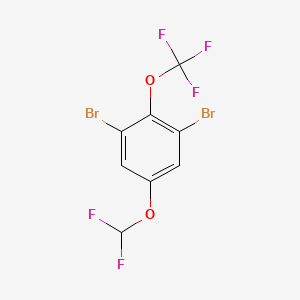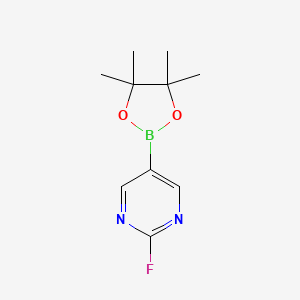
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Übersicht
Beschreibung
“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a chemical compound with the empirical formula C10H14BFN2O2 and a molecular weight of 224.04 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” has been studied using techniques such as X-ray diffraction . The results of these studies are consistent with the empirical formula and molecular weight mentioned above.Physical And Chemical Properties Analysis
“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a solid substance . Its melting point ranges from 29.0 to 33.0 °C .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Structural Analysis
Researchers have developed methods for the synthesis and structural characterization of compounds related to 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, emphasizing its significance in the synthesis of boric acid ester intermediates. These intermediates, featuring benzene rings, are crucial for constructing more complex molecules through substitution reactions. The use of techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation highlights the compound's role in advancing molecular synthesis and analytical methods. Density Functional Theory (DFT) calculations further validate the experimental data, providing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Applications in Fluorinated Pyrimidines Research
The compound is also indirectly related to the broader field of fluorinated pyrimidines research, which has significant implications for cancer treatment. Developments in the chemistry of fluorine have contributed to the precise use of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU), enhancing their therapeutic efficacy. This research area focuses on synthesizing FPs, studying their metabolism and biodistribution using radioactive and stable isotopes, and exploring their effects on nucleic acid structure and dynamics. New insights into how FPs affect RNA and DNA, including the inhibition of various RNA- and DNA-modifying enzymes, underline the potential for more precise cancer treatment strategies in the era of personalized medicine (Gmeiner, 2020).
Contribution to Material Science
Further research explores the synthesis and characterization of novel compounds incorporating the dioxaborolane moiety, emphasizing the role of such compounds in material science. These studies involve detailed vibrational property analyses and theoretical calculations to understand the compounds' molecular structures, electrostatic potential, and frontier molecular orbitals. Such investigations contribute to developing new materials with potential applications in electronics, photonics, and as intermediates in organic synthesis (Wu et al., 2021).
Safety And Hazards
“2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” may cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNGULIUEUPWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



